RA-Xxiii

Description

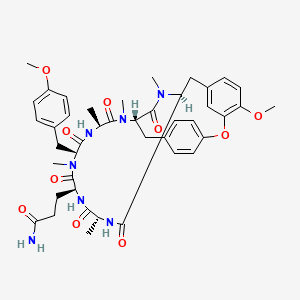

Structure

2D Structure

Properties

Molecular Formula |

C43H53N7O10 |

|---|---|

Molecular Weight |

827.9 g/mol |

IUPAC Name |

3-[(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanamide |

InChI |

InChI=1S/C43H53N7O10/c1-24-38(52)47-31(17-19-37(44)51)42(56)48(3)32(20-26-8-13-29(58-6)14-9-26)40(54)46-25(2)41(55)50(5)34-21-27-10-15-30(16-11-27)60-36-23-28(12-18-35(36)59-7)22-33(39(53)45-24)49(4)43(34)57/h8-16,18,23-25,31-34H,17,19-22H2,1-7H3,(H2,44,51)(H,45,53)(H,46,54)(H,47,52)/t24-,25+,31+,32+,33+,34+/m1/s1 |

InChI Key |

NVVKJVRGFPYRDV-DETZFJOKSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)N |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)N |

Synonyms |

RA-XXIII |

Origin of Product |

United States |

Isolation and Advanced Structural Characterization of Ra Xxiii

Methodologies for Extraction and Purification from Rubia cordifolia L. Roots

The isolation of RA-XXIII begins with the roots of Rubia cordifolia L. nih.govresearchgate.netnih.govnih.gov The general process for obtaining natural compounds from plant material typically involves initial extraction using suitable solvents to obtain a crude extract. This crude extract contains a complex mixture of various compounds present in the plant roots. Subsequent purification steps are then necessary to isolate individual components, such as this compound, from this mixture.

While the specific detailed protocols for the extraction and purification of this compound are elaborated in primary research publications, the isolation of similar compounds from Rubia cordifolia roots often employs chromatographic techniques. nih.gov These techniques, such as column chromatography, high-performance liquid chromatography (HPLC), and potentially countercurrent chromatography, are utilized to separate compounds based on their differential physical and chemical properties, including polarity, molecular weight, and solubility. The isolation of this compound as a pure compound is a critical prerequisite for detailed structural analysis.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods play a pivotal role in determining the molecular structure of isolated natural products. For this compound, advanced spectroscopic techniques were indispensable in unraveling its complex bicyclic hexapeptide structure. nih.govresearchgate.netnih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Peptide Sequence and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques, is a powerful tool for determining the covalent structure and spatial arrangement of organic molecules, including peptides. For this compound, 2D NMR spectra were analyzed to determine the sequence of amino acid residues within the peptide chain and to gain insights into its conformation. nih.govnih.gov Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial information about the connectivity between atoms and the through-space relationships between nuclei. Analysis of chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations from 2D NMR data allows for the identification of individual amino acids, their sequence in the peptide chain, and the folding or three-dimensional structure (conformation) of the peptide in solution.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is a technique that provides a definitive determination of the three-dimensional structure of a molecule in the crystalline solid state, including the absolute configuration of chiral centers. For this compound, X-ray crystallography was employed to confirm the structure determined by NMR and to establish the absolute stereochemistry of the amino acid residues and any other chiral centers present in the molecule. nih.govnih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal of this compound, electron density maps can be generated, from which the precise positions of atoms in the molecule can be determined. This technique is particularly valuable for complex molecules like bicyclic peptides, where the absolute configuration is crucial for understanding their biological activity. The crystal structure also provides information about the solid-state conformation and packing of the molecules.

Chemical Derivatization and Degradation Strategies for Structural Confirmation

In addition to spectroscopic methods, chemical derivatization and degradation strategies can be employed to confirm structural features and provide complementary information during the structure elucidation process of natural products like this compound. nih.govresearchgate.netnih.gov Chemical derivatization involves modifying specific functional groups within the molecule to alter its properties, which can aid in separation, detection, or structural analysis by spectroscopic or other methods. For instance, derivatization can be used to confirm the presence of certain amino acids or to facilitate chromatographic separation.

In Vitro Biological Activity and Mechanistic Investigations of Ra Xxiii

Evaluation of In Vitro Biological Activity Against Specific Cellular Models

Research has investigated the biological activity of RA-Xxiii in vitro, focusing on its effects against certain cancer cell lines.

Anti-proliferative Effects on Leukemia Cell Lines (e.g., P-388 Leukemia Cells)

Studies have evaluated the anti-proliferative effects of this compound on leukemia cell lines, specifically the murine P-388 leukemia cells. This compound demonstrated cytotoxic activity against these cells. The half-maximal inhibitory concentration (IC50) values have been determined to quantify this effect.

| Compound | Cell Line | IC50 (µg/ml) | Source |

| This compound | P-388 leukemia | 0.16 | |

| RA-Xxiv | P-388 leukemia | 0.48 |

These findings indicate that this compound exhibits potent anti-proliferative effects against P-388 leukemia cells in vitro.

Cellular and Molecular Mechanisms of Action (Derived from RA Family Studies)

Detailed investigations into the specific cellular and molecular mechanisms of action of this compound are limited in the consulted literature. While this compound belongs to the family of Rubiaceae-type cyclopeptides, and some mechanistic studies exist for other compounds within this broader family or from the same plant source, the precise mechanisms by which this compound exerts its observed anti-proliferative effect on leukemia cells have not been explicitly detailed in the available information.

Pro-Apoptotic Action and Pathways (Extrinsic and Intrinsic)

Specific data demonstrating the induction of apoptosis by this compound and the involvement of extrinsic or intrinsic apoptotic pathways were not found in the consulted scientific literature.

Modulation of Cell Signaling Cascades (e.g., ERK1/2 Phosphorylation)

Information regarding the modulation of specific cell signaling cascades, such as the phosphorylation of ERK1/2, by this compound is not available in the consulted sources.

Impact on Angiogenesis-Related Processes

Studies specifically investigating the impact of this compound on angiogenesis-related processes were not identified in the consulted literature.

Interaction with Transcriptional Regulation Pathways (e.g., NF-κB Inhibition)

While some compounds from Rubia species have been explored for their effects on transcriptional regulation pathways like NF-κB, specific data detailing the interaction of this compound with such pathways, including NF-κB inhibition, were not found in the consulted scientific literature.

Comparative In Vitro Biological Activity of this compound Analogues and Derivatives

This compound is a bicyclic hexapeptide isolated from the plant Rubia cordifolia L., commonly known as Indian Madder. Research into natural products from Rubia cordifolia has identified numerous compounds with potential biological activities, including a series of cyclic and bicyclic hexapeptides designated as RA series compounds. Investigations into the in vitro biological activity of these peptides have revealed that many possess cytotoxic properties against various cancer cell lines. plantaedb.comescholarship.org

Comparative studies on this compound and its analogues and derivatives have focused primarily on evaluating their cytotoxic effects in vitro. Among these, this compound and RA-XXIV, also isolated from Rubia cordifolia, have been specifically identified as cytotoxic bicyclic hexapeptides. plantaedb.comnih.govf1000research.com

Detailed research findings have provided insights into the relative potencies of these compounds against specific cancer cell lines. For instance, studies evaluating the in vitro cytotoxicity against P-388 leukaemia cells reported specific half-maximal inhibitory concentration (IC50) values for this compound and RA-XXIV. escholarship.org These data indicate that both compounds exhibit cytotoxic effects on this cell line, with varying degrees of potency. escholarship.org

| Compound | Cell Line | IC50 (µg/ml) | Citation |

| This compound | P-388 leukaemia | 0.16 | escholarship.org |

| RA-XXIV | P-388 leukaemia | 0.48 | escholarship.org |

| RA-XVIII | P-388 leukaemia | 0.012 | escholarship.org |

Beyond this compound and RA-XXIV, other peptides in the RA series have also demonstrated in vitro biological activities. For example, RA-XVIII has shown notable cytotoxicity against P-388 cells, exhibiting a lower IC50 value compared to this compound and RA-XXIV in the same study. escholarship.org This suggests variations in the structure-activity relationships among these related peptides. Furthermore, RA-VII has been identified as an inhibitor of protein biosynthesis in vitro, highlighting diverse mechanisms of action within the RA peptide series. f1000research.com The majority of the RA series compounds tested have indicated cytotoxicity against a number of tumor cells, including P-388 leukaemia cells, SGC-7901 human gastric adenocarcinoma cells, A-549 human non-small cell lung carcinoma cells, and HeLa (human cervical carcinoma) cells. escholarship.org

These comparative in vitro studies provide valuable data for understanding the potential therapeutic profiles of this compound and its naturally occurring analogues and derivatives, indicating that minor structural differences among these peptides can influence their biological potency and potentially their mechanisms of action.

Structure Activity Relationship Sar Studies of Ra Xxiii and Derivatives

Impact of Amino Acid Substitutions and Modifications on Biological Efficacy

Amino acid substitutions and modifications at specific positions within the peptide sequence of RA-Xxiii and its analogues can significantly impact their biological efficacy rsc.orgoup.com. Research on related bicyclic hexapeptides, such as RA-VII, has demonstrated the importance of particular residues and functional groups for potent cytotoxic activity nih.gov. For instance, studies on RA-VII analogues have shown that a methoxy (B1213986) group at a specific residue is essential for potent activity nih.gov. Methyl groups at certain alanine (B10760859) residues are also required to establish the bioactive conformation, while an N-methyl group at another position is necessary for the peptides to preferentially adopt an active conformation nih.gov. The orientation of phenyl rings of tyrosine residues has also been found to have a significant effect on cytotoxic activity researchgate.netnih.gov.

These findings suggest that even subtle changes in amino acid composition or modification can lead to substantial differences in how the peptide interacts with its biological targets, thereby altering its efficacy rsc.orgnih.gov. Data from such studies are often presented in tables detailing the structural modifications and the corresponding biological activity (e.g., IC50 values against specific cell lines) nih.gov.

Role of the Bicyclic Architecture in Conferring Bioactivity and Selectivity

The bicyclic architecture is a defining feature of this compound and other related peptides, and it plays a critical role in conferring their bioactivity and selectivity nih.govacs.org. This rigid structural constraint imposed by the bicyclic ring system limits the conformational flexibility of the peptide compared to linear peptides nih.gov. This reduced flexibility can pre-dispose the molecule into a conformation that is favorable for binding to its specific biological target, contributing to both potency and selectivity nih.gov.

Conformational Dynamics and Their Correlation with Biological Response

The conformational dynamics of this compound and its derivatives, while constrained by the bicyclic structure, are still important for their biological function pnas.orgmdpi.com. While crystal structures provide a static picture, molecules in biological systems are dynamic, undergoing conformational fluctuations pnas.orgnih.gov. These dynamics can influence target binding, activation, and downstream biological responses mdpi.comrc-harwell.ac.uk.

Biosynthetic Pathway Elucidation of Rubiaceae Type Cyclopeptides

Investigations into Nonribosomal Peptide Synthetase (NRPS) Mechanisms

Nonribosomal peptide synthesis is a widespread pathway in bacteria and fungi for the biosynthesis of diverse peptide natural products, independent of the ribosome. nih.govwikipedia.org This process is carried out by large, modular enzyme complexes known as nonribosomal peptide synthetases (NRPSs). frontiersin.org Each module within an NRPS is typically responsible for the incorporation and modification of a specific amino acid into the growing peptide chain. The core domains found in an NRPS module include the adenylation (A) domain, which is responsible for selecting and activating the specific amino acid substrate; the thiolation (T) or peptidyl carrier protein (PCP) domain, which holds the activated amino acid as a thioester; and the condensation (C) domain, which catalyzes the formation of the peptide bond between amino acids. frontiersin.org

Beyond these core domains, NRPSs can contain optional modifying domains that introduce structural diversity into the nonribosomal peptide. These include epimerization (E) domains, which can convert L-amino acids to their D-isomers, and N-methylation (M) domains (methyltransferases), which catalyze the transfer of a methyl group, often from S-adenosylmethionine, to the α-amino group of an amino acid substrate. wikipedia.orgfrontiersin.org The termination of peptide synthesis and the release and cyclization of the linear peptide chain are commonly mediated by a thioesterase (TE) domain located at the C-terminus of the NRPS assembly line. frontiersin.org This domain can catalyze the formation of macrocyclic structures through intramolecular cyclization.

The structural features of Rubiaceae-type cyclopeptides, including the presence of non-proteinogenic amino acids and N-methylated residues, strongly suggest involvement of an NRPS-like mechanism in their biosynthesis. nih.gov The modular nature of NRPSs aligns with the assembly of these cyclic peptides from specific amino acid building blocks with subsequent modifications.

Identification of Key Enzymatic Steps in RA-Xxiii Biosynthesis

Based on the general structure of Rubiaceae-type cyclopeptides and the reported composition of this compound, several key enzymatic steps are likely involved in its biosynthesis. This compound is a bicyclic hexapeptide isolated from Rubia cordifolia. researchgate.net Its reported composition includes residues such as α-D-alanine, α-L-alanine, N-methyl-α-L-tyrosine, and a residue with a CH2CH2CONH2 side chain, among others. nih.gov

The incorporation of specific amino acids, including both L and D stereoisomers of alanine (B10760859) and modified amino acids like N-methyltyrosine and the residue with a CH2CH2CONH2 side chain (potentially derived from asparagine or glutamine), would require the substrate-specific recognition and activation capabilities of NRPS adenylation (A) domains. The presence of D-alanine suggests the action of an epimerization (E) domain within the NRPS module responsible for incorporating alanine. The characteristic N-methyl groups found on tyrosine residues in RAs point to the involvement of N-methylation (M) domains. nih.gov

Peptide bond formation between the incorporated and modified amino acids would be catalyzed by condensation (C) domains. The cyclization event that forms the macrocyclic structure of this compound is likely mediated by a thioesterase (TE) domain or a similar cyclization enzyme. frontiersin.org The bicyclic nature of this compound implies an additional cyclization or cross-linking step, which could involve further enzymatic activity beyond the core NRPS machinery, possibly catalyzed by tailoring enzymes acting in trans or specialized domains.

While the precise sequence of enzymatic events and the specific enzymes involved in this compound biosynthesis are not fully elucidated, the structural complexity points to a multi-step process involving:

Activation and loading of specific amino acid precursors (proteinogenic and potentially non-proteinogenic or modified).

Stereochemical inversion of at least one amino acid (e.g., L-alanine to D-alanine).

N-methylation of specific amino acid residues, such as tyrosine.

Sequential formation of peptide bonds to assemble the linear precursor.

Cyclization to form the macrocyclic ring.

Formation of the second ring to create the bicyclic structure.

Genetic and Enzymatic Studies on Pathway Components

Genetic and enzymatic studies aimed at elucidating the biosynthesis of Rubiaceae-type cyclopeptides have faced challenges, partly due to the complexity of plant secondary metabolism and the potential involvement of symbiotic microorganisms. While NRPS pathways are well-established in bacteria and fungi, the absence of canonical NRPS genes in plant genomes has led researchers to explore alternative possibilities for the biosynthesis of plant cyclopeptides. wikipedia.org

One prominent hypothesis is that the biosynthesis of RAs, particularly those isolated from Rubia plants, might be carried out by endophytic bacteria or fungi living within the plant tissues. These endophytes are known to produce a wide array of bioactive compounds, often synthesized via NRPS or polyketide synthase (PKS) pathways. Genetic screening studies have been conducted to detect the presence of NRPS and PKS genes in endophytes associated with Rubia species, including Rubia cordifolia. The detection of such genes in endophyte isolates provides support for the hypothesis that these microorganisms may be responsible, at least in part, for the production of RAs.

Alternatively, some plant cyclic peptides are synthesized through ribosomal pathways, where a linear precursor peptide is ribosomally synthesized and subsequently undergoes post-translational modifications catalyzed by specific tailoring enzymes. These modifications can include cyclization, often mediated by enzymes like endopeptidases, and other alterations such as methylation or the formation of unusual amino acids. While NRPS is strongly implicated for RAs based on their structure, the RiPP pathway remains a possibility, potentially involving novel plant enzymes that perform NRPS-like modifications or cyclization.

Further genetic studies are needed to identify the specific genes encoding the enzymes responsible for RA biosynthesis, whether they reside in the plant genome or in associated endophytes. Characterization of these enzymes through heterologous expression and in vitro biochemical assays would be crucial to confirm their catalytic functions and fully delineate the biosynthetic pathway of this compound and other Rubiaceae-type cyclopeptides. Research into the genetic basis and enzymatic machinery of RA biosynthesis is an active area, aiming to unlock the potential for engineered production and the discovery of novel analogs.

Table 1: Proposed Enzymatic Activities in Rubiaceae-Type Cyclopeptide Biosynthesis

| Enzymatic Activity | Corresponding NRPS Domain (if applicable) | Role in Biosynthesis | Evidence in RAs |

| Amino acid activation/selection | Adenylation (A) | Selects and activates specific amino acids | Diverse amino acid composition in RAs |

| Thiolation/Carrier function | Thiolation (T) / PCP | Holds activated amino acid intermediates | Core to NRPS mechanism |

| Peptide bond formation | Condensation (C) | Catalyzes peptide bond formation | Formation of peptide backbone |

| Epimerization | Epimerization (E) | Converts L-amino acids to D-isomers | Presence of D-alanine in RAs |

| N-Methylation | N-Methyltransferase (M) | Adds methyl group to amino group | Presence of N-methyltyrosine in RAs |

| Cyclization (Macrocycle) | Thioesterase (TE) or other cyclase | Releases and cyclizes the linear peptide | Cyclic structure of RAs |

| Cyclization (Bicyclic) | Specialized tailoring enzyme/domain | Forms the second ring or cross-link | Bicyclic structure of this compound and other RAs |

| Amino acid modification | Various tailoring enzymes | Modifies amino acid side chains (e.g., amide formation) | CH2CH2CONH2 side chain in this compound |

Computational and in Silico Analysis of Ra Xxiii

Molecular Docking and Binding Affinity Predictions with Potential Target Macromolecules

Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule (ligand) to another molecule (receptor) when bound together to form a stable complex. jscimedcentral.com This method aims to predict the three-dimensional structure of a complex formed between a small molecule like RA-Xxiii and a potential biological target macromolecule, such as a protein or enzyme. jscimedcentral.com The primary goal is to achieve an optimized docked conformer with the minimum free energy for the entire system. jscimedcentral.com

For this compound, molecular docking studies would involve:

Target Identification: Identifying potential protein targets that are relevant to its observed cytotoxic activity, such as enzymes involved in cell proliferation or apoptosis pathways.

Binding Pose Prediction: Predicting how this compound fits into the binding site of the target macromolecule, including the specific atoms and residues involved in the interaction. jscimedcentral.com

Binding Affinity Estimation: Using scoring functions to estimate the strength and stability of the interaction, often expressed as a binding score or predicted binding affinity (e.g., in kcal/mol). jscimedcentral.com

This analysis can provide valuable insights into the potential mechanism of action of this compound by suggesting which biological targets it might interact with and how strongly it binds. Studies on other compounds, such as indole-3-carboxylic acid conjugates, have utilized molecular docking to investigate binding affinities and intermolecular interaction networks with targets like DNA gyrase and lanosterol-14-alpha demethylase to understand their antimicrobial activity. rsc.org Similarly, molecular docking has been applied to identify potential inhibitors of TNF-α in the context of rheumatoid arthritis by analyzing binding affinities with the target protein. frontiersin.org

While specific docking data for this compound is not available from the search results, a typical output from such a study would include:

| Potential Target Macromolecule | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| [Hypothetical Target 1] | [Predicted Value] | [List of Residues] |

| [Hypothetical Target 2] | [Predicted Value] | [List of Residues] |

Molecular Dynamics Simulations for Conformational Analysis and Stability in Solution

Molecular dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time. wikipedia.org It provides a view of the dynamic evolution of a system by numerically solving Newton's equations of motion for interacting particles. wikipedia.org For this compound, MD simulations would be crucial for understanding its behavior in a dynamic environment, such as in solution or interacting with a membrane or protein target.

Key applications of MD simulations for this compound would include:

Conformational Analysis: Studying the flexibility and possible three-dimensional shapes this compound can adopt in different environments.

Stability Assessment: Evaluating the stability of this compound itself or its complex with a target macromolecule over time.

Investigating Interactions: Providing a more detailed picture of the interactions between this compound and its environment or target, including the role of water molecules and the dynamic nature of binding. nih.govnih.gov

MD simulations can reveal biomolecular properties like structure, fluctuations, and ligand binding at an atomic level of detail. mdpi.com For example, MD simulations have been used to inform the role of water in binding and to calculate binding free energies, showing good agreement with experimental data for designed proteins binding small molecules. nih.gov They are also used to study the motions of macromolecules like proteins and nucleic acids and model their interactions with other molecules. wikipedia.org Studies on potential anti-inflammatory compounds for rheumatoid arthritis have integrated molecular docking and molecular dynamics simulations to investigate binding affinities, intermolecular interaction networks, and conformational flexibilities with target proteins. rsc.orgwu.ac.th

While specific MD simulation data for this compound is not available, typical findings might be presented as:

| Simulation Parameter | Value |

| Simulation Time | [e.g., 100 ns] |

| Ensemble | [e.g., NVT, NPT] bnl.gov |

| Temperature | [e.g., 310 K] mdpi.com |

| Pressure | [e.g., 0.1 MPa] mdpi.com |

| Force Field | [e.g., CHARMM, AMBER] wikipedia.org |

Analysis of MD trajectories would typically involve examining root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analyzing hydrogen bonds and other interactions over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgnih.gov For this compound, QSAR modeling could be used to understand which structural features are responsible for its cytotoxic activity and to predict the activity of novel, related peptide analogues before they are synthesized and tested experimentally.

The QSAR modeling process for this compound and its potential analogues would involve:

Data Collection: Gathering a dataset of this compound and structurally related peptides with known cytotoxic activities.

Descriptor Calculation: Computing molecular descriptors that represent various physicochemical and structural properties of each compound. wikipedia.orgnih.gov These can range from simple 1D/2D descriptors (e.g., molecular weight, number of rotatable bonds) to more complex 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov

Model Development: Using statistical or machine learning techniques (e.g., multiple linear regression, partial least squares, support vector machines) to build a model that correlates the descriptors with the biological activity. nih.govmdpi.comrsc.org

Model Validation: Rigorously validating the developed model using techniques like cross-validation and external validation to ensure its robustness and predictive power for new compounds. wikipedia.orgmdpi.com

A validated QSAR model can then be used to predict the activity of designed analogues of this compound, guiding the synthesis of compounds with potentially enhanced cytotoxic effects. wikipedia.orgmdpi.com QSAR models have been successfully applied in various areas, including predicting the activity of compounds against breast cancer mdpi.com and modeling the inhibition of HMG-CoA reductase. nih.gov

While specific QSAR models for this compound are not available from the search results, a conceptual QSAR model might look like this:

Activity = C1 * (Descriptor 1) + C2 * (Descriptor 2) + ... + Cn * (Descriptor n) + Intercept

Where:

Activity is the predicted biological activity (e.g., -log(IC50)).

C1, C2, ..., Cn are coefficients determined during model training.

Descriptor 1, Descriptor 2, ..., Descriptor n are the calculated molecular descriptors.

Typical QSAR results include statistical parameters indicating the model's fit and predictive ability, such as R-squared (R²) and Q-squared (Q²) for internal validation and R²pred for external validation. mdpi.comrsc.org

| QSAR Model Statistic | Value |

| R² (Training Set) | [Value] |

| Q² (Cross-validation) | [Value] |

| R²pred (External Test Set) | [Value] |

De Novo Design Principles for this compound Based Compounds with Enhanced Bioactivity

De novo design is a computational approach that aims to generate novel molecular structures with desired properties, often starting from scratch rather than modifying existing compounds. osti.gov For this compound, de novo design principles could be applied to design entirely new peptide or peptidomimetic structures that retain or enhance the cytotoxic activity while potentially improving other properties like stability or target selectivity.

De novo design approaches relevant to this compound could involve:

Fragment-Based Design: Using key structural fragments of this compound that are essential for its activity as building blocks and combining them with other fragments to generate novel structures. osti.gov

Receptor-Based Design: If the 3D structure of this compound's target is known, designing molecules that are complementary in shape and chemical properties to the binding site. osti.gov This often involves identifying favorable interaction sites within the target protein and designing a molecule that can make optimal contacts. nih.govpnas.org

Ligand-Based Design: If the target structure is unknown, using the structural information of this compound and its active analogues (from QSAR studies) to infer a pharmacophore model and design molecules that fit this model. mdpi.comosti.gov

Utilizing Generative Models: Employing advanced machine learning techniques, such as deep learning models, to generate novel molecular structures with desired properties based on learned patterns from existing active compounds. bakerlab.org

De novo design algorithms explore chemical space to identify potential lead compounds. osti.gov They can be categorized by their search strategy, including fragment-link, grow, and sampling methods. osti.gov Recent advances in de novo protein design, while focused on proteins, highlight the potential for computational methods to generate novel structures with specific binding capabilities. nih.govpnas.orgbakerlab.orgmdpi.com The principles of designing molecules that form favorable interactions, such as hydrogen bonds and hydrophobic contacts, are central to de novo design. nih.gov

While specific de novo design efforts for this compound were not found, the application of these principles would aim to generate a diverse set of potential new compounds structurally related to or inspired by this compound, which would then be evaluated computationally (e.g., using docking and QSAR) and potentially synthesized and tested experimentally.

Advanced Research Directions and Potential Applications in Chemical Biology

Integration of Omics Data for Systems-Level Understanding of RA-Xxiii’s Effects

To gain a comprehensive understanding of how this compound exerts its biological effects, particularly its cytotoxicity, integrating various omics datasets is crucial. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput data on the molecular state of biological systems nih.govmdpi.com. By analyzing changes across these different layers in response to this compound treatment, researchers can develop a systems-level view of its impact.

Transcriptomics can reveal alterations in gene expression profiles, indicating which genes are upregulated or downregulated following exposure to this compound. Proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the functional machinery of the cell. Metabolomics can profile small molecules, reflecting the metabolic state and potential pathway perturbations caused by the peptide. Integrating these datasets can help to connect initial molecular interactions with downstream cellular responses.

Computational approaches are essential for analyzing and integrating multi-omics data mdpi.commdpi.comrsc.org. Methods such as correlation-based analysis, network construction (e.g., protein-protein interaction networks), pathway enrichment analysis, and machine learning can be employed to identify key molecular players and perturbed pathways mdpi.comrsc.org. For instance, correlating transcriptomic and proteomic data can highlight genes whose mRNA levels correspond to protein abundance changes, suggesting regulation at the transcriptional or translational level mdpi.com. Integrating this with metabolomic data can link gene and protein changes to specific metabolic shifts.

For this compound, multi-omics integration could involve treating target cells (e.g., leukemia cells where cytotoxicity was observed nih.gov) with the peptide and collecting samples at different time points. Subsequent analysis would generate datasets that can be integrated to answer questions such as:

Which signaling pathways are activated or inhibited by this compound?

Are there specific sets of genes or proteins that are consistently altered across different omics layers?

Does this compound induce changes in cellular metabolism that contribute to its cytotoxic effect?

Illustrative Data Table: Changes in Key Pathway Components Post-RA-Xxiii Treatment (Hypothetical Data)

| Omics Layer | Gene/Protein/Metabolite | Fold Change (Treated vs. Control) | p-value | Associated Pathway |

| Transcriptomics | Gene A | 2.5 | 0.01 | Apoptosis Signaling |

| Proteomics | Protein B | 0.4 | 0.005 | Cell Cycle Regulation |

| Metabolomics | Metabolite C | 3.1 | 0.02 | Energy Metabolism |

| Transcriptomics | Gene D | 0.6 | 0.03 | DNA Repair |

| Proteomics | Protein E | 1.8 | 0.015 | Signal Transduction Pathway |

This integrated approach provides a holistic view, moving beyond individual molecular events to understand the complex network perturbations induced by this compound, potentially revealing its mechanism of action and identifying key targets or biomarkers.

Development of Chemical Probes for Target Identification and Validation

Identifying the specific cellular targets with which this compound interacts is fundamental to understanding its biological activity. Chemical probes are powerful small molecules designed to selectively bind to and modulate the function of a specific protein or biomolecule, serving as tools to interrogate biological processes and validate potential drug targets rjeid.comannualreviews.orgnih.gov. Developing chemical probes based on the structure of this compound can facilitate the identification and validation of its direct binding partners.

Given that this compound is a peptide nih.gov, probe development could involve synthesizing modified versions of the peptide. These modifications might include incorporating tags for pull-down experiments (e.g., biotinylation), photoactivable crosslinkers to capture transient interactions, or reporter groups for visualization or activity-based profiling mdpi.com.

Strategies for target identification using this compound-based chemical probes could include:

Affinity Purification (Pull-down Assays): A tagged this compound probe can be incubated with cell lysates or live cells. Proteins that bind to the probe are then isolated using the tag (e.g., using streptavidin beads for a biotinylated probe). The bound proteins can subsequently be identified using mass spectrometry mdpi.com.

Activity-Based Protein Profiling (ABPP): If this compound is hypothesized to interact with a specific class of enzymes, activity-based probes that covalently modify the active site upon binding can be designed. This allows for the identification of active enzymes targeted by the peptide mdpi.com.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in live cells by measuring the thermal stability of proteins. Binding of a ligand, such as this compound, can alter the melting temperature of its target protein annualreviews.org.

Once potential targets are identified, validation is crucial. This can involve orthogonal binding assays, functional studies (e.g., enzyme activity assays, knockdown or knockout of the target protein to see if the this compound phenotype is recapitulated or abrogated), and structural studies to confirm the interaction and understand the binding mode annualreviews.orgnih.gov. The development and application of well-characterized this compound chemical probes are essential steps in translating the observation of cytotoxicity into a detailed molecular mechanism.

Rational Design of Enhanced Bioactive Peptide Scaffolds Inspired by this compound

This compound's bicyclic hexapeptide structure nih.gov provides a natural scaffold with demonstrated bioactivity. This structure can serve as inspiration for the rational design of novel peptides with enhanced potency, selectivity, or desirable pharmacokinetic properties. Peptide scaffolds are increasingly used in chemical biology and biomaterials for presenting functional motifs or mimicking protein interactions nih.govplos.orgacs.orgrsc.org.

Rational design involves using structural information about this compound and its potential targets (once identified) to guide modifications to the peptide sequence or structure. This can include:

Amino Acid Modifications: Substituting specific amino acids to improve binding affinity, stability against proteases, or membrane permeability. Non-natural amino acids can also be incorporated to introduce new functionalities.

Cyclization and Stapling: Modifying the cyclic structure or introducing staples (covalent linkages between amino acid side chains) to rigidify the peptide conformation, which can improve target binding and stability. This compound is already bicyclic nih.gov, suggesting the importance of its constrained structure. Further modifications to the cyclization could be explored.

Peptidomimetics: Designing small molecules or constrained peptides that mimic the key structural and functional elements of this compound responsible for its activity.

Conjugation: Attaching functional molecules, such as targeting ligands to direct the peptide to specific cell types or imaging agents for tracking, to the this compound scaffold.

Computational tools, such as molecular docking and dynamics simulations, can play a significant role in predicting the effects of modifications on peptide structure and target binding mdpi.com. High-throughput synthesis and screening methods can then be used to evaluate the biological activity of designed peptide analogs.

The goal of rational design is to create a library of this compound-inspired peptides and peptidomimetics with tailored properties for specific applications in chemical biology. This could lead to the development of more potent cytotoxic agents, highly selective probes for target validation, or novel scaffolds for drug delivery or biomaterials. The bicyclic hexapeptide nature of this compound offers a promising starting point for such design efforts.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate RA-Xxiii’s biochemical interactions while ensuring reproducibility?

- Methodological Answer : Employ factorial design to systematically test variables (e.g., dosage, exposure time) and their interactions. Use pre-experimental designs (e.g., single-group pretest-posttest) for preliminary validation . For reproducibility, document experimental protocols in the main manuscript (e.g., synthesis steps, purity criteria for this compound) and provide raw data in supplementary materials. Cite prior characterization methods for known analogs and include spectroscopic evidence (e.g., NMR, HPLC) for novel compounds .

Q. What strategies are effective for formulating hypotheses about this compound’s mechanisms of action?

- Methodological Answer : Ground hypotheses in a conceptual framework derived from literature gaps. For example, if this compound shares structural similarities with anti-inflammatory compounds, hypothesize its binding affinity to specific receptors. Use systematic reviews to identify understudied pathways and validate hypotheses via dose-response assays or molecular docking simulations .

Q. How can researchers optimize literature reviews to contextualize this compound within existing studies?

- Methodological Answer : Use Boolean search terms (e.g., “this compound AND pharmacokinetics”) in databases like PubMed or Web of Science. Prioritize peer-reviewed articles with robust experimental designs and cross-reference citations to identify seminal works. Create an annotated bibliography categorizing studies by methodology (e.g., in vitro vs. in vivo) and outcomes .

Q. What criteria define high-quality data collection for this compound toxicity studies?

- Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., rodent LD50 tests). Ensure data instruments (e.g., spectrophotometers) are calibrated, and report uncertainties (e.g., ±SEM). Use ethnography or interview protocols to document observational data in longitudinal studies .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across studies be resolved?

- Methodological Answer : Conduct meta-analyses to quantify heterogeneity (e.g., I² statistic) and subgroup analyses by variables like cell type or this compound purity. Replicate conflicting experiments under standardized conditions, and apply mixed-effects models to account for variability . Publish negative results to reduce publication bias .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) or Bayesian hierarchical models to estimate EC50 values. For high-dimensional data (e.g., transcriptomics), apply PCA or cluster analysis to identify this compound-responsive genes .

Q. How should researchers integrate mixed-methods approaches to study this compound’s clinical potential?

- Methodological Answer : Combine quantitative assays (e.g., pharmacokinetic profiling) with qualitative interviews of clinicians on this compound’s feasibility. Use triangulation to validate findings across methods, and design sequential exploratory studies (qual → quant) to prioritize variables for RCTs .

Q. What ethical and methodological challenges arise in translating this compound from preclinical to clinical research?

- Methodological Answer : Address species-specific pharmacokinetic differences using allometric scaling. Design Phase I trials with adaptive dosing and rigorous safety monitoring. Ensure compliance with FAIR data principles by sharing de-identified datasets in repositories like ClinVar .

Data Presentation and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.